

3-Bromo-5-ethoxy-4-hydroxybenzonitrile

molecular structure

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Compound of Interest

Compound Name: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

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An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**. The information is intended for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is an aromatic organic compound.^{[1][2]} Its structure features a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and a nitrile group (-C≡N).^{[1][2]} The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The nitrile group is electron-withdrawing, which can influence the compound's overall stability and reactivity, while the hydroxyl group can participate in hydrogen bonding, potentially affecting its solubility in polar solvents.^{[1][2]} The ethoxy group adds hydrophobic character, and the bromine atom can impact the molecule's polarity and reactivity.^{[1][2]}

A summary of the key identifiers for **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is presented in the table below.

Identifier	Value
IUPAC Name	3-Bromo-5-ethoxy-4-hydroxybenzonitrile
CAS Number	330462-57-2[3][4][5]
Molecular Formula	C ₉ H ₈ BrNO ₂ [3][4][5]
Molecular Weight	242.07 g/mol [3][4][5]
SMILES String	CCOc1cc(cc(c1O)Br)C#N[1]
InChI String	InChI=1S/C ₉ H ₈ BrNO ₂ /c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3[1]
Purity	Typically available at ≥97%[3][4]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** are not readily available in the public domain. However, some predicted and general properties are listed by chemical suppliers.

Property	Value
Physical State	Solid (powder)
Storage Conditions	Room temperature[3][4]
Solubility	Expected to have some solubility in polar solvents due to the hydroxyl group.[1]

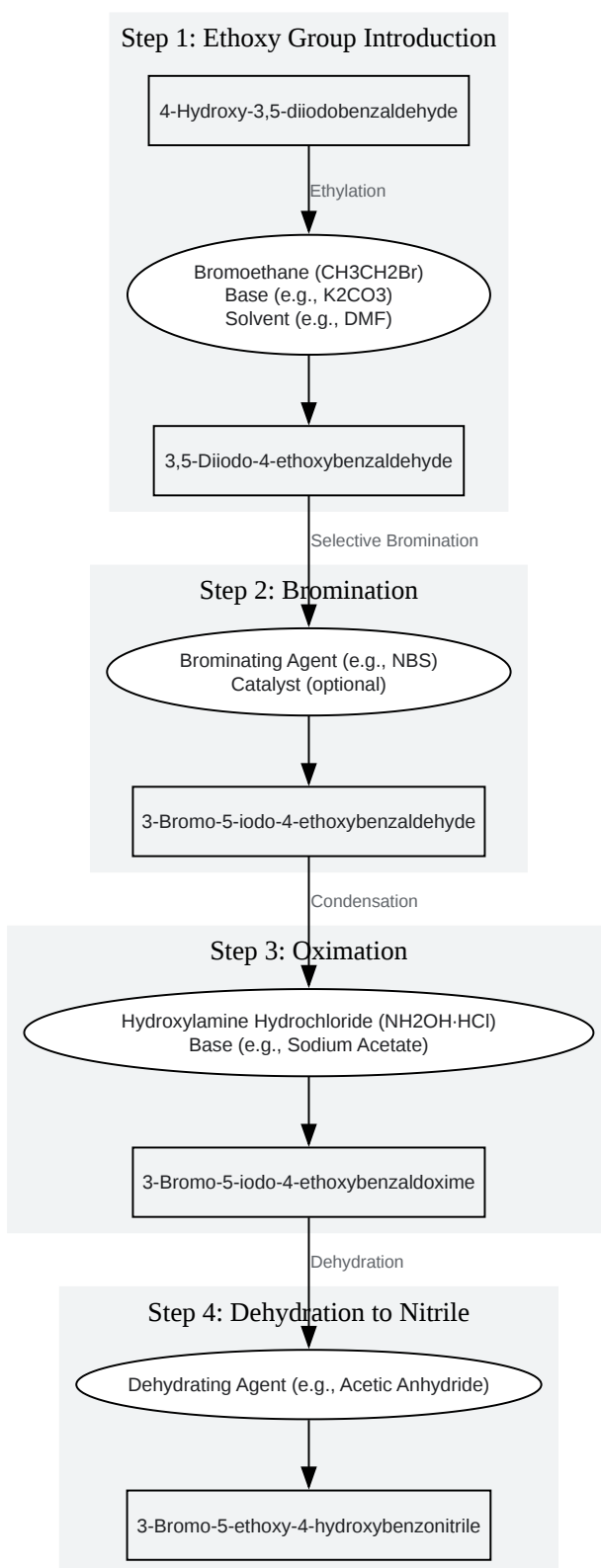
Note: Specific quantitative data for melting point, boiling point, and solubility are not currently available in published literature.

Potential Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** is not described in readily accessible scientific literature. However, based on general methods for the synthesis of substituted benzonitriles, a plausible synthetic route

can be proposed. A common method for introducing a nitrile group to a benzene ring is through the dehydration of an aldoxime, which can be formed from the corresponding benzaldehyde.

The following diagram illustrates a hypothetical experimental workflow for the synthesis of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** starting from 4-hydroxy-3,5-diiodobenzaldehyde, a commercially available starting material.



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Hypothetical synthesis workflow for **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**.

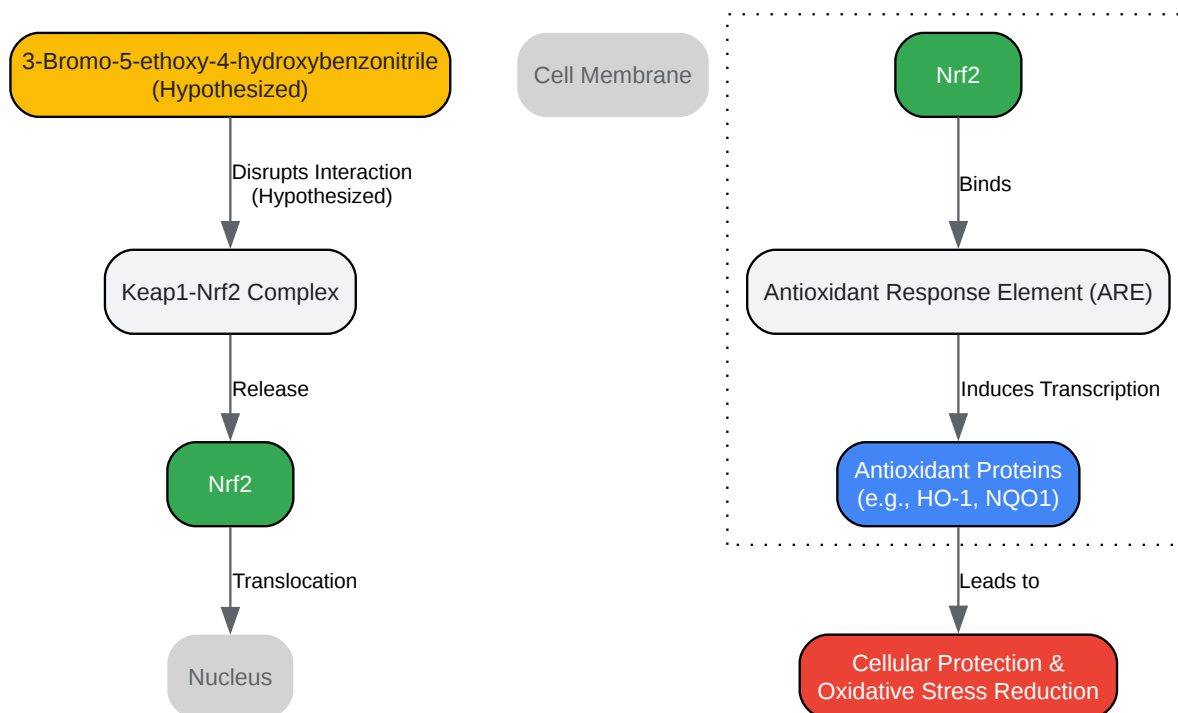
Spectroscopic Data

While specific spectral data is not publicly available, chemical suppliers indicate that the structure of **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[2]

Potential Biological Activity and Signaling Pathways

There is no specific research on the biological activity or the signaling pathways directly modulated by **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**. However, the broader class of compounds known as brominated phenols, found in marine algae, has been reported to exhibit a range of biological activities.^{[1][6]} These activities include antioxidant, antimicrobial, anticancer, and anti-diabetic effects.^{[1][6]}

The antioxidant activity of some bromophenols is suggested to be mediated through the activation of the Nrf2 signaling pathway.^[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The following diagram illustrates a conceptual signaling pathway that could be investigated for **3-Bromo-5-ethoxy-4-hydroxybenzonitrile**, based on the known activities of related bromophenols.



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Conceptual Nrf2 activation pathway potentially relevant to bromophenols.

Additionally, some bromophenol derivatives have shown inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target in the management of diabetes.[1]

It is crucial to emphasize that these are potential activities based on structurally related compounds, and dedicated experimental studies are required to confirm if **3-Bromo-5-ethoxy-4-hydroxybenzonitrile** exhibits similar biological effects.

Conclusion

3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, its structural features suggest a range of possible chemical and biological properties. The information and hypothesized pathways presented in this guide are intended to serve as a foundation for future research into this compound. Further experimental

validation is necessary to fully characterize its physicochemical properties, develop optimized synthesis protocols, and elucidate its biological activities and mechanisms of action.

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